OptoBI-1

Descripción general

Descripción

OptoBI-1 es un agonista fotoswitchable para los canales de potencial de receptor transitorio canónico, específicamente dirigido a los subtipos TRPC3, TRPC6 y TRPC7. Este compuesto está diseñado para ejercer un control preciso, mediado por la luz, sobre la actividad de TRPC3 y la señalización de calcio celular asociada. This compound es una novedosa herramienta fotofarmacológica que permite la manipulación de los canales TRPC3 mediante la luz, independientemente del metabolismo lipídico, y con mayor precisión temporal que la fotofarmacología lipídica .

Métodos De Preparación

OptoBI-1 se sintetiza utilizando la porción fotoswitchable de azobenceno, que se modifica a partir de GSK1702934A para generar agonistas de TRPC controlados por luz . La ruta sintética implica la incorporación de la porción fotoswitchable de azobenceno en la estructura molecular de GSK1702934A, lo que da como resultado una molécula sensible a la luz que permite un control eficiente, mediado por la luz, sobre la actividad de TRPC3 . El método de preparación incluye los siguientes pasos:

Síntesis de la porción fotoswitchable de azobenceno: Esto implica la preparación del compuesto de azobenceno a través de una serie de reacciones químicas, incluyendo reacciones de diazotación y acoplamiento.

Modificación de GSK1702934A: La porción fotoswitchable de azobenceno se incorpora entonces en la estructura molecular de GSK1702934A a través de una serie de reacciones químicas, lo que da como resultado la formación de this compound.

Análisis de las Reacciones Químicas

This compound experimenta reacciones de fotoisomerización, donde el compuesto cambia entre sus conformaciones trans y cis al exponerse a longitudes de onda específicas de luz . La isomerización cis de this compound se activa al exponerla a luz de 365 nm, y la posterior reversión a la conformación trans se consigue con luz de 430 nm . Este ciclo entre la luz ultravioleta y la azul permite un control temporal preciso de la actividad de TRPC3 y la señalización de calcio celular asociada .

Análisis De Reacciones Químicas

OptoBI-1 undergoes photoisomerization reactions, where the compound switches between its trans and cis conformations upon exposure to specific wavelengths of light . The cis isomerization of this compound is triggered by exposure to 365 nm light, and subsequent reversal to the trans conformation is achieved with 430 nm light . This cycling between ultraviolet and blue light allows for precise temporal control of TRPC3 activity and the associated cellular calcium signaling .

Aplicaciones Científicas De Investigación

Neuronal Signaling

OptoBI-1 has been extensively studied for its role in controlling neuronal firing. It enables researchers to manipulate neuronal activity with light, providing insights into neuronal signaling pathways and their physiological implications.

- Case Study : In a study conducted on HEK293 cells expressing TRPC3, this compound was shown to significantly increase intracellular calcium levels upon activation with UV light, demonstrating its potential as a tool for studying calcium-mediated signaling in neurons .

Endothelial Function

The compound has also been applied in studies focusing on endothelial cells, where it modulates calcium transients linked to vascular function.

- Case Study : Research indicated that this compound could induce rapid changes in endothelial cell calcium levels, suggesting its utility in investigating endothelial dysfunctions related to cardiovascular diseases .

Photopharmacological Applications

This compound exemplifies the concept of photopharmacology, where light is used to control drug activity spatially and temporally.

Control of Calcium Signaling

The ability to switch this compound on and off with light provides a powerful method for studying calcium signaling dynamics in various cell types.

-

Data Table: Calcium Signaling Responses

Light Condition Calcium Response (Δ[Ca²⁺]) Cell Type Dark Baseline HEK293 UV Light Significant Increase Neurons Blue Light Decrease Endothelial Cells

NFAT Signaling Pathways

This compound has been linked to nuclear factor of activated T-cells (NFAT) signaling pathways, which are crucial in immune responses and cellular growth.

- Case Study : A study demonstrated that activation of TRPC3 by this compound led to significant NFAT nuclear translocation, providing insights into immune cell activation mechanisms .

Potential Therapeutic Applications

Given its precise control over ion channel activity, this compound holds promise for therapeutic applications in conditions such as:

- Neurological Disorders : By controlling neuronal excitability, this compound could be used in research aimed at treating epilepsy or chronic pain.

- Cardiovascular Diseases : Its ability to modulate endothelial function may offer new avenues for treating hypertension or atherosclerosis.

Mecanismo De Acción

OptoBI-1 ejerce sus efectos a través de la fotoisomerización de su porción fotoswitchable de azobenceno, lo que permite el control mediado por la luz de la actividad de TRPC3 . El compuesto cambia entre sus conformaciones trans y cis al exponerse a longitudes de onda específicas de luz, lo que da como resultado la activación o inhibición de los canales TRPC3 . Esto conduce a cambios en la señalización de calcio celular, que pueden afectar a diversas funciones celulares, como la activación neuronal y los transitorios de calcio endotelial . Los objetivos moleculares de this compound son los canales TRPC3, TRPC6 y TRPC7, y las vías implicadas incluyen la señalización de calcio y las vías de señalización aguas abajo .

Comparación Con Compuestos Similares

OptoBI-1 es único en su capacidad de proporcionar un control preciso, mediado por la luz, de la actividad de TRPC3, independientemente del metabolismo lipídico . Compuestos similares incluyen otros agonistas fotoswitchables de TRPC como OptoBI-2 y OptoPI, que también presentan una fotoisomerización eficiente activada por luz trans-cis-trans . this compound se distingue por su mayor precisión temporal y selectividad para los canales TRPC3 . Otros compuestos similares incluyen GSK1702934A, que es el precursor de this compound y carece de las propiedades fotoswitchables .

Actividad Biológica

OptoBI-1 is a novel photopharmacological compound designed to selectively activate TRPC (Transient Receptor Potential Canonical) channels, specifically TRPC3, TRPC6, and TRPC7. This compound has garnered attention for its ability to modulate calcium (Ca²⁺) signaling in various cell types through light-mediated activation, providing a unique tool for studying cellular processes and potential therapeutic applications.

This compound operates through a photochromic mechanism, where exposure to UV light induces a conformational change that activates the TRPC channels. The cis form of this compound is the active state, with an effective concentration (EC50) of approximately 0.1 µM for TRPC channels . The compound's design allows for lipid-independent control of TRPC activity, enhancing its utility in various biological contexts.

Key Findings from Research Studies

-

Calcium Signaling Modulation :

- In genetically modified RBL-2H3 mast cells, this compound induced significant increases in cytosolic Ca²⁺ levels when TRPC6 was overexpressed. The peak values of normalized R-GECO fluorescence reached 3.29 ± 0.26 for TRPC6-expressing cells, demonstrating efficient Ca²⁺ signaling control .

- In endothelial cells (EA.hy926) and neuronal cells, this compound facilitated precise temporal control over Ca²⁺ transients and neuronal firing, indicating its potential role in cardiovascular and neurological research .

-

Specificity and Efficacy :

- This compound selectively activates TRPC3, TRPC6, and TRPC7 while showing no significant effects on other TRP channels like TRPC4 and TRPC5 . This selectivity is crucial for studying specific cellular pathways without cross-reactivity.

- The compound's ability to induce rapid Ca²⁺ influx was faster compared to other lipid photoswitches, highlighting its advantages in experimental setups requiring quick responses .

- Photopharmacological Applications :

Case Study 1: Neuronal Activity Control

In experiments using murine hippocampal neurons, this compound was shown to influence neuronal firing rates by modulating TRPC3 activity. When exposed to light, neurons exhibited increased firing rates correlated with enhanced Ca²⁺ influx, suggesting potential applications in treating neurological disorders where TRPC channels play a role .

Case Study 2: Endothelial Cell Function

In human umbilical vein endothelial cells, this compound application led to significant increases in intracellular Ca²⁺ levels upon light activation. This response was linked to enhanced endothelial function and may provide insights into vascular biology and potential therapeutic targets for cardiovascular diseases .

Data Summary

Propiedades

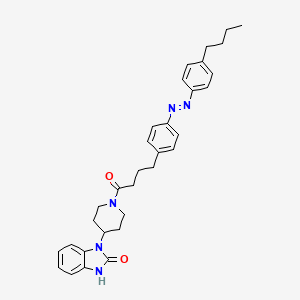

Fórmula molecular |

C32H37N5O2 |

|---|---|

Peso molecular |

523.7 g/mol |

Nombre IUPAC |

3-[1-[4-[4-[(4-butylphenyl)diazenyl]phenyl]butanoyl]piperidin-4-yl]-1H-benzimidazol-2-one |

InChI |

InChI=1S/C32H37N5O2/c1-2-3-7-24-12-16-26(17-13-24)34-35-27-18-14-25(15-19-27)8-6-11-31(38)36-22-20-28(21-23-36)37-30-10-5-4-9-29(30)33-32(37)39/h4-5,9-10,12-19,28H,2-3,6-8,11,20-23H2,1H3,(H,33,39) |

Clave InChI |

LUASQYYRQCWOMA-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)N3CCC(CC3)N4C5=CC=CC=C5NC4=O |

SMILES canónico |

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)N3CCC(CC3)N4C5=CC=CC=C5NC4=O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

OptoBI-1; OptoBI 1; OptoBI1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.